molecular formula C5H4ClN3O2 B016103 2-Amino-4-chloro-3-nitropyridine CAS No. 6980-08-1

2-Amino-4-chloro-3-nitropyridine

Cat. No. B016103
Key on ui cas rn: 6980-08-1
M. Wt: 173.56 g/mol
InChI Key: DIRINUVNYFAWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163767B2

Procedure details

4-Chloro-2-pyridinamine hydrochloride (300 mg) was added portionwise to concentrated sulfuric acid (1.96 mL) at 4° C. To the mixture was added fuming nitric acid (0.1 mL) dropwise at 4° C. The mixture was stirred at ambient temperature for 3 hours. To the solution was added water and the mixture was extracted with EtOAc. The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel with EtOAc and n-hexane to give 4-chloro-3-nitro-2-pyridinamine (125 mg) as a yellow powder.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>O>[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[C:4]=1[N+:15]([O-:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
Cl.ClC1=CC(=NC=C1)N
Name
Quantity
1.96 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with EtOAc and n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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